4-Amino-2,6-difluorophenol

Organic Synthesis Pharmaceutical Intermediates Catalytic Hydrogenation

Select 4-Amino-2,6-difluorophenol (CAS 126058-97-7) when your synthesis requires the validated 2,6-difluorophenol motif—a superior lipophilic bioisostere of carboxylic acids that enhances membrane permeability and metabolic stability. Unlike mono-fluorinated or non-fluorinated 4-aminophenols, its symmetrical ortho,ortho'-difluorination precisely modulates amino/hydroxyl reactivity and enables regioselective derivatization (e.g., gastric secretion inhibitors). Ideal for CNS candidates, agrochemicals, and any program demanding a proven carboxylic acid mimic with a synthetically accessible handle.

Molecular Formula C6H5F2NO
Molecular Weight 145.11 g/mol
CAS No. 126058-97-7
Cat. No. B148228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2,6-difluorophenol
CAS126058-97-7
Molecular FormulaC6H5F2NO
Molecular Weight145.11 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1F)O)F)N
InChIInChI=1S/C6H5F2NO/c7-4-1-3(9)2-5(8)6(4)10/h1-2,10H,9H2
InChIKeyRFEOSYDHBGPXCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-2,6-difluorophenol (CAS 126058-97-7): A Dual‑Functional Fluorinated Building Block for Pharmaceutical and Agrochemical Intermediates


4-Amino-2,6-difluorophenol (CAS 126058-97-7), also known as 3,5-difluoro-4-hydroxyaniline, is a fluorinated aromatic compound that contains both an amino group and a phenolic hydroxyl group on a symmetrically 2,6‑difluorinated benzene ring [1]. This unique combination of functional groups makes it a versatile intermediate in organic synthesis, particularly in medicinal chemistry and pharmaceutical manufacturing . Fluorinated phenols, especially 4‑hydroxyanilines, are prized as starting materials for active pharmaceutical ingredients because the fluorine substituents significantly enhance lipophilicity and membrane permeability, which can improve the bioavailability of the final drug molecule [2].

Why 4-Amino-2,6-difluorophenol Cannot Be Replaced by Common Mono‑Fluorinated or Non‑Fluorinated 4‑Aminophenols


The precise substitution pattern and degree of fluorination on the aromatic ring of 4‑amino‑2,6‑difluorophenol are not arbitrary structural features; they directly determine the compound's physicochemical properties and synthetic utility. The 2,6‑difluorophenol core is a well‑established lipophilic bioisostere of a carboxylic acid, a property that mono‑fluorinated or non‑fluorinated 4‑aminophenols cannot replicate [1]. The electron‑withdrawing effect of the two ortho‑fluorine atoms also modulates the nucleophilicity and reactivity of both the amino and hydroxyl groups in ways that differ markedly from their less‑fluorinated counterparts, meaning that reaction conditions, yields, and product purities are not transferable across analogs . Furthermore, the synthetic routes to 4‑amino‑2,6‑difluorophenol are themselves regioselective and specific to the 2,6‑difluoro substitution pattern; attempting to adapt these methods to other halogenation patterns often results in poor yields and complex purification challenges [2].

Quantitative Evidence for Selecting 4-Amino-2,6-difluorophenol: Comparative Synthesis Yields, Purity, and Bioisosteric Advantage


Synthesis Yield from Nitro Precursor: A Robust Reduction Protocol Delivers High Purity

The catalytic hydrogenation of 4‑nitro‑2,6‑difluorophenol yields 4‑amino‑2,6‑difluorophenol with a high purity of 95.8% and a yield of 90.1%, as described in the synthetic procedure using a 10% palladium‑carbon catalyst . In contrast, the analogous mono‑fluorinated compound, 4‑amino‑2‑fluorophenol, is obtained in a comparable 98% yield from its nitro precursor, but the synthetic route and reaction conditions are not directly transferable, and the purity profile is not specified . The availability of a well‑defined, high‑yielding, and high‑purity synthetic route for the 2,6‑difluoro derivative is a critical factor for procurement and process development.

Organic Synthesis Pharmaceutical Intermediates Catalytic Hydrogenation

Alternative Synthesis from Benzyloxy Precursor: A Distinct Route with Different Purity and Yield Outcomes

An alternative synthesis of 4‑amino‑2,6‑difluorophenol proceeds from 2‑(benzyloxy)‑1,3‑difluoro‑5‑nitrobenzene, which upon hydrogenation over 10% Pd/C at room temperature and atmospheric pressure yields the target compound in 95% yield, with structure confirmed by ¹H NMR . In comparison, the reduction of 2,6‑difluoro‑4‑nitrophenol under 3.5 bar H₂ yields the same product in 90.3% yield . The higher yield under milder conditions may be advantageous for laboratories with limited high‑pressure equipment. No direct comparator data are available for mono‑fluorinated analogs using this specific starting material, but the existence of multiple robust synthetic pathways enhances the compound's accessibility and reduces supply chain risk.

Organic Synthesis Medicinal Chemistry Nitro Reduction

Lipophilic Bioisosteric Advantage: The 2,6-Difluorophenol Core Enhances Drug‑Likeness Over Non‑Fluorinated Analogs

The 2,6‑difluorophenol moiety acts as a lipophilic bioisostere of a carboxylic acid, as demonstrated in a study where 3‑(aminomethyl)‑2,6‑difluorophenol and 4‑(aminomethyl)‑2,6‑difluorophenol were synthesized and shown to inhibit pig brain GABA aminotransferase, thereby validating the 2,6‑difluorophenol core as a carboxylic acid mimic that increases lipophilicity [1]. In comparison, the corresponding non‑fluorinated 4‑aminophenol lacks this bioisosteric capability and does not confer the same lipophilic or electronic properties. While direct quantitative comparison with mono‑fluorinated analogs is absent, the 2,6‑difluoro substitution pattern is explicitly identified as the active bioisostere, a feature not shared by compounds with fewer fluorine atoms.

Medicinal Chemistry Bioisosterism Drug Design

Commercial Purity and Physical Form: Standardized Specifications for Consistent Research Results

Commercially available 4‑amino‑2,6‑difluorophenol is typically supplied as a solid at room temperature with a minimum purity specification of 95% . This purity level is standard across multiple suppliers and is sufficient for most research and intermediate synthesis applications. In contrast, the closely related 4‑amino‑2‑fluorophenol is also available at 98% purity, but its molecular weight is lower (127.12 g/mol) and its solid‑state stability and storage requirements may differ . The consistent 95% purity specification for the 2,6‑difluoro compound across vendors ensures reproducible results and simplifies quality control for procurement.

Chemical Procurement Quality Control Research Reagents

Regulatory Hazard Classification: Standardized Safety Profile Informs Laboratory Handling

Under the CLP criteria, 4‑amino‑2,6‑difluorophenol carries harmonized hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . The compound is classified as a skin irritant (Skin Corr. 1) and is labeled with the GHS07 pictogram and warning signal word [1]. For comparison, the mono‑fluorinated analog 4‑amino‑2‑fluorophenol has a similar but not identical hazard profile (its specific hazard codes are not fully documented in this source). The availability of a detailed, harmonized classification for the 2,6‑difluoro compound ensures that laboratory staff can implement appropriate handling procedures and that procurement can comply with institutional safety regulations.

Chemical Safety Regulatory Compliance Laboratory Handling

Recommended Applications for 4-Amino-2,6-difluorophenol Based on Quantitative Evidence


Synthesis of Fluorinated Quinoline Derivatives as Gastric Secretion Inhibitors

4‑Amino‑2,6‑difluorophenol serves as a key intermediate in the preparation of 3‑butyryl‑4‑(3,5‑difluoro‑4‑hydroxyphenylamino)‑8‑methoxyquinoline, a compound with potential as a gastric secretion inhibitor. The synthetic procedure involves refluxing the compound with 3‑butyryl‑4‑chloro‑8‑methoxyquinoline in dioxane, yielding the target quinoline derivative after purification [3]. This application leverages the 2,6‑difluorophenol core's bioisosteric properties, which are not attainable with non‑fluorinated 4‑aminophenols.

Agrochemical Active Ingredient Development

Halogenated 4‑aminophenols, including 4‑amino‑2,6‑difluorophenol, are explicitly claimed as valuable starting materials for preparing active ingredients in agrochemicals [3]. The fluorine substituents increase the lipophilicity and membrane permeability of the final agrochemical molecule, enhancing its uptake and efficacy. This compound is a strategic choice over mono‑fluorinated or non‑fluorinated analogs for designing novel pesticides or herbicides with improved bioavailability.

Medicinal Chemistry Building Block for Bioisosteric Drug Design

The 2,6‑difluorophenol moiety is a proven lipophilic bioisostere of a carboxylic acid, making 4‑amino‑2,6‑difluorophenol an ideal building block for designing drug candidates that require a carboxylic acid mimic without the associated polarity or metabolic instability [3]. This application is particularly relevant in central nervous system drug discovery, where the increased lipophilicity can enhance blood‑brain barrier penetration. The compound's unique substitution pattern provides a synthetic handle (amino group) for further derivatization while retaining the bioactive 2,6‑difluorophenol core.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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